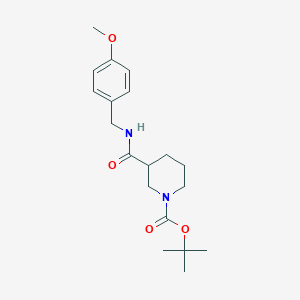![molecular formula C12H12N2 B1421987 [2-(Pyridin-4-yl)phenyl]methanamine CAS No. 870063-39-1](/img/structure/B1421987.png)
[2-(Pyridin-4-yl)phenyl]methanamine
Vue d'ensemble
Description
[2-(Pyridin-4-yl)phenyl]methanamine is an organic compound with the molecular formula C12H12N2 It consists of a phenyl group substituted with a pyridin-4-yl group and a methanamine group
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various protein kinases . Protein kinases play a crucial role in cellular processes such as cell division, growth, and death .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit protein kinases . They do this by binding to the kinase, thereby preventing it from phosphorylating other proteins and disrupting the signaling pathways within the cell .
Biochemical Pathways
Given its potential interaction with protein kinases, it can be inferred that it may affect various signaling pathways within the cell . These pathways regulate a wide range of cellular processes, including cell growth, division, and death .
Pharmacokinetics
Understanding these properties is crucial as they determine the drug’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been found to inhibit protein kinases, which can disrupt cellular signaling pathways and potentially lead to the death of the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Pyridin-4-yl)phenyl]methanamine typically involves the reaction of 2-bromopyridine with phenylmethanamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-bromopyridine reacts with phenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for higher yields and purity. These methods often use continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Pyridin-4-yl)phenyl]methanamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form amines or other reduced products using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: LiAlH4 is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amines or other reduced products.
Substitution: Substituted phenylmethanamines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(Pyridin-4-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of ligands for coordination chemistry and catalysis .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents .
Medicine
In medicinal chemistry, this compound is explored for its potential to act as a precursor to drugs that target specific enzymes or receptors. Its ability to form stable complexes with metals also makes it a candidate for metallopharmaceuticals .
Industry
In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and resins. Its ability to undergo various chemical reactions makes it versatile for different industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(Pyridin-2-yl)phenyl]methanamine: Similar structure but with the pyridinyl group at the 2-position.
[4-(Pyridin-2-yl)phenyl]methanamine: Similar structure but with the pyridinyl group at the 4-position.
Uniqueness
[2-(Pyridin-4-yl)phenyl]methanamine is unique due to the specific positioning of the pyridin-4-yl group, which influences its chemical reactivity and interaction with biological targets. This positioning allows for distinct coordination chemistry and potential therapeutic applications compared to its isomers .
Propriétés
IUPAC Name |
(2-pyridin-4-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRIZYIWZAIKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680243 | |
| Record name | 1-[2-(Pyridin-4-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870063-39-1 | |
| Record name | 1-[2-(Pyridin-4-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
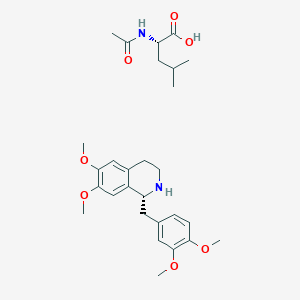
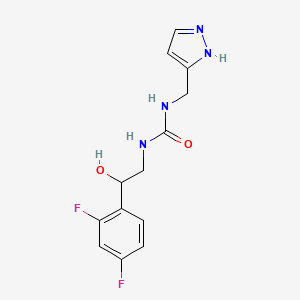
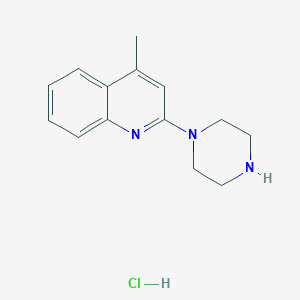
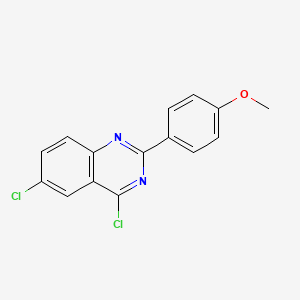
![3-[(1R)-1-hydroxyethyl]benzonitrile](/img/structure/B1421911.png)

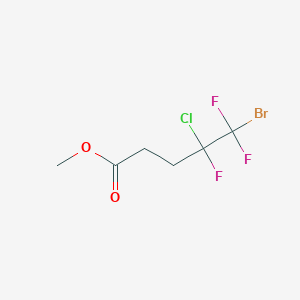

![N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide](/img/structure/B1421918.png)

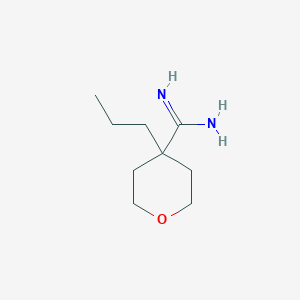
![N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1421921.png)

